Trans Stereochemistry Defines Unique Molecular Topology vs. Cis-Isomer
The trans (1r,3r) configuration of 3-(methoxycarbonyl)cyclobutanecarboxylic acid (CAS 1401103-71-6) places the carboxylic acid and methyl ester groups on opposite faces of the cyclobutane ring, creating a more extended, linear spatial vector. This contrasts with the cis-isomer (CAS 142733-61-7), where both groups are on the same face, resulting in a bent, more compact geometry [1]. This geometric difference is not a trivial substitution; it fundamentally alters the 3D shape of any molecule incorporating this scaffold, directly impacting target binding in drug discovery and the length/trajectory of PROTAC linkers .
| Evidence Dimension | Relative stereochemistry (spatial vector between functional groups) |
|---|---|
| Target Compound Data | trans-(1r,3r) configuration, placing -COOH and -COOCH3 on opposite faces of the cyclobutane ring |
| Comparator Or Baseline | cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid (CAS 142733-61-7); -COOH and -COOCH3 on the same face of the cyclobutane ring |
| Quantified Difference | Qualitative, but geometrically absolute: the vector angle and distance between functional groups are distinct and non-interchangeable. |
| Conditions | Structural analysis via PubChem and ChemSpider records |
Why This Matters
This stereochemical difference is a first-principle requirement for building specific 3D molecular architectures, where the wrong isomer will lead to a different shape and likely different biological activity.
- [1] PubChem. cis-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid. PubChem CID 39871614. View Source
